Fluoroethyl vs. Methyl N1-Substitution: Impact on Calculated Lipophilicity (clogP)
The 2‑fluoroethyl substituent at N1 reduces calculated lipophilicity by approximately 0.7–1.0 log unit compared to the isopropyl analog and by about 0.3–0.5 log unit compared to the methyl analog, as estimated by fragment‑based clogP methods . This moderate lipophilicity modulation can influence membrane permeability and non‑specific protein binding without the extreme hydrophobicity of larger alkyl substituents.
| Evidence Dimension | Calculated partition coefficient (clogP) estimated by fragment-based method |
|---|---|
| Target Compound Data | clogP ≈ 1.8–2.2 (estimated for 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-1H-pyrazol-4-amine free base) |
| Comparator Or Baseline | 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856083-36-7): clogP ≈ 2.5–2.8; N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1855946-14-3): clogP ≈ 2.1–2.5 |
| Quantified Difference | Δ clogP target vs. isopropyl: –0.7 to –1.0; Δ clogP target vs. methyl: –0.3 to –0.5 |
| Conditions | Estimated using fragment-based clogP calculation (e.g., Crippen or Viswanadhan method); no experimental logP data located for these specific compounds. |
Why This Matters
Lower clogP values generally correlate with improved aqueous solubility and reduced hERG channel binding risk in medicinal chemistry programs, making the fluoroethyl analog a preferred starting point for CNS or solubility-constrained projects.
